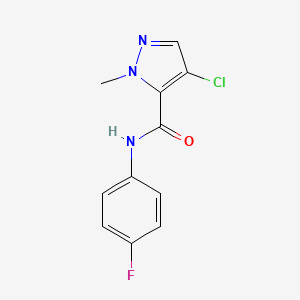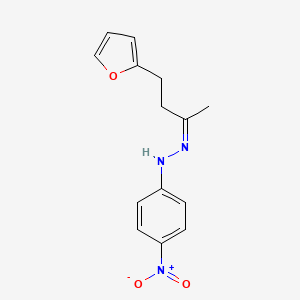
4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as CFMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazolecarboxamides and has been studied extensively for its biological activity and mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators such as prostaglandins. 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide also inhibits the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic effects in various in vitro and in vivo studies. 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide inhibits the production of inflammatory mediators such as prostaglandins and cytokines, which are responsible for the development of various diseases such as cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is its potent anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new therapeutic agents. However, the limitations of 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
For research on 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide include the development of new formulations to increase its solubility and bioavailability, the evaluation of its safety and toxicity in humans, and the identification of new targets for its therapeutic application.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 4-chloro-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits potent anti-inflammatory and anti-tumor properties by inhibiting the activity of certain enzymes and signaling pathways.
Propiedades
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFN3O/c1-16-10(9(12)6-14-16)11(17)15-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAZAMKPAVZQHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1H-pyrazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5375476.png)
![4-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5375478.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}quinoline-3-carboxamide](/img/structure/B5375486.png)

![1-{[1'-(1,3-benzoxazol-2-yl)-1,4'-bipiperidin-3-yl]carbonyl}azetidin-3-ol](/img/structure/B5375511.png)

![3-{[(2R*,5S*)-2,5-dimethylpyrrolidin-1-yl]carbonyl}-5-[(3-methoxyphenoxy)methyl]isoxazole](/img/structure/B5375533.png)
![N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-2-chlorobenzamide](/img/structure/B5375541.png)
![methyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5375545.png)

![3-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]phenol](/img/structure/B5375559.png)

![5-{4-[2-(2-methoxyphenyl)-1H-imidazol-1-yl]phenyl}-1H-pyrazole](/img/structure/B5375565.png)
![7-methyl-3-[2-(3-pyrrolidinyl)benzoyl]-3,7,11-triazaspiro[5.6]dodecan-12-one dihydrochloride](/img/structure/B5375572.png)